1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-5-2-1-3-6-11)17-8-4-7-12-13(17)9-15-16-12/h1-3,5-6,9H,4,7-8,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQAPVHBNRXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This reaction is typically carried out at room temperature in ethanol, resulting in moderate to good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.
Key Data:
| Reaction Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 1M NaOH, EtOH, reflux, 6h | 1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid | 85–92 | |
| Lipase (Pseudomonas cepacia), pH 7.0, 37°C | Same as above | 78 |
Mechanism : Base-catalyzed saponification or enzymatic cleavage of the ester bond. Enzymatic methods are preferred for stereospecific transformations.
Nucleophilic Substitution at the Pyrazole Ring
The pyrazole nitrogen (N1) and adjacent positions participate in alkylation or acylation reactions.
Example Reactions:
-
N-Alkylation :
Reagents : Methyl iodide, K₂CO₃, DMF, 60°C
Product : 1-Methyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester
Yield : 70% . -
N-Acylation :
Reagents : Acetyl chloride, Et₃N, CH₂Cl₂
Product : 1-Acetyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester
Yield : 65% .
Reduction and Oxidation of the Tetrahydro Ring System
The saturated 1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine core can undergo dehydrogenation to form aromatic derivatives or further hydrogenation to decahydro analogs.
Experimental Data:
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., nitriles, alkynes) to generate fused bicyclic systems.
Case Study:
Reagents : Phenyl isothiocyanate, EtOH, reflux
Product : 2-(Benzyloxycarbonyl)-3-phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyrido[3,4-e]thiazole
Yield : 89% .
Mechanism : Nucleophilic attack by the pyrazole nitrogen on the isothiocyanate, followed by cyclization.
Functionalization via Cross-Coupling Reactions
The C3 position of the pyrazole ring supports palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) when halogenated.
Example:
Substrate : 3-Bromo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester
Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
Product : 3-Phenyl-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester
Yield : 82% .
Enzymatic and Biocatalytic Modifications
Esterases and lipases selectively hydrolyze the benzyl ester without affecting the pyrazole or tetrahydro-pyridine moieties.
Optimization Table:
| Enzyme Source | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Candida antarctica Lipase B | tert-Butanol | 37 | 92 |
| Porcine Pancreas Lipase | Phosphate buffer | 30 | 68 |
Stability Under Reactive Conditions
The compound exhibits moderate stability in acidic media but degrades under strong oxidizing conditions:
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| 1M HCl, 25°C | Benzyl alcohol, pyrazole fragments | 4.2 |
| 30% H₂O₂, 50°C | Oxidized pyridine derivatives | <1 |
Scientific Research Applications
Pharmaceutical Applications
- Antiparasitic Activity : Research indicates that compounds with a pyrazolo-piperidine structure exhibit activity against Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism involves inhibiting protein-protein interactions critical for glucose transport in the parasite .
- Antidepressant and Anxiolytic Effects : Some derivatives of tetrahydro-pyrazolo compounds have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin receptors suggests a promising avenue for developing new therapeutic agents .
- Anticancer Properties : Preliminary studies have shown that certain pyrazolo derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This property is attributed to their ability to interact with specific cellular pathways involved in cell proliferation and survival .
Synthetic Applications
- Building Blocks in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing other pharmacologically active compounds .
- Ligands in Coordination Chemistry : Tetrahydro-pyrazolo derivatives can function as ligands in coordination complexes. Their ability to coordinate with metal ions opens up applications in catalysis and materials science .
Case Study 1: Antiparasitic Drug Development
A study explored the synthesis of novel pyrazolo derivatives aimed at targeting Trypanosoma brucei. The synthesized compounds were evaluated for their ability to inhibit the formation of critical protein complexes involved in glucose uptake by the parasite. The results indicated that certain derivatives exhibited significant antiparasitic activity, paving the way for further development as potential therapeutics against sleeping sickness .
Case Study 2: Antidepressant Activity
In another investigation, researchers synthesized a series of tetrahydro-pyrazolo compounds and assessed their effects on serotonin receptor binding. Compounds demonstrated varying degrees of affinity for serotonin receptors, suggesting potential use as antidepressants. The study highlighted the importance of structural modifications in enhancing pharmacological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert antiviral or antitumor activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Functional Differences
- Substituent Effects : The benzyl ester in the target compound offers greater aromaticity and lipophilicity than the tert-butyl ester (QB-7147) or ethyl ester (SS-1606), which may influence metabolic stability and target engagement .
- Ring Fusion Position: Pyrazolo[4,3-b]pyridine ([4,3-b] fusion) vs.
- Synthetic Accessibility : The benzyl ester derivative is synthesized via multi-step protocols involving condensation, cyclization, and hydrogenation, whereas tert-butyl esters (e.g., QB-7147) often employ simpler protecting-group strategies .
Pharmacological Relevance
- Pyrazolo[4,3-b]pyridine derivatives demonstrate vasodilatory and hypoglycemic effects, attributed to their ability to modulate nitric oxide pathways .
- Pyrazolo[1,5-a]pyrimidines with benzofuran moieties (e.g., compounds in ) show antimicrobial activity due to enhanced planar stacking with bacterial DNA .
Biological Activity
1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 230.26 g/mol. The structure features a fused pyrazolo-pyridine ring system that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds has been reported as an effective method for constructing the pyrazolo-pyridine framework.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazolo[4,3-b]pyridines exhibit notable antibacterial activities. In vitro studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a study found that certain derivatives showed up to a 16-fold increase in potency against quinolone-resistant strains compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including lung and leukemia cells. One study reported that pyrazolo[4,3-b]pyridines could suppress the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and induction of apoptosis .
Enzyme Inhibition
1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of several enzymes relevant to cancer and inflammatory diseases. For instance, they have shown inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), which is crucial in pyrimidine biosynthesis and a target for cancer therapy .
Case Studies
Q & A
Basic: What are the key synthetic strategies for preparing 1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester?
Answer:
The synthesis typically involves multi-step heterocyclic construction. A representative approach includes:
- Step 1: Cyclization of precursor hydrazines or pyrazole intermediates with ketones or aldehydes under acidic or basic conditions. For example, describes cyclization using hydrazine hydrate (N₂H₄·H₂O) to form the pyrazolo-pyridine core .
- Step 2: Esterification of the carboxylic acid moiety using benzyl bromide in the presence of a base (e.g., KOtBu) to introduce the benzyl ester group .
- Step 3: Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) or recrystallization from polar aprotic solvents like DMF/water .
Critical Data:
- Yields range from 51–68% depending on cyclization efficiency .
- Key intermediates (e.g., pyrazole-4-carboxylates) are monitored via TLC (Rf = 0.60 in cyclohexane/EtOAc 2:1) .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural validation relies on spectroscopic and analytical methods:
- ¹H/¹³C NMR: Assignments for pyrazolo-pyridine protons (e.g., δ 7.84 ppm for aromatic protons, δ 5.19 ppm for benzyl CH₂) and carbonyl carbons (δ ~162–167 ppm) .
- IR Spectroscopy: Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (ester C=O) confirm functional groups .
- Mass Spectrometry: High-resolution MS (HRMS-EI) matches calculated molecular weights (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR) for kinase inhibition?
Answer:
SAR studies focus on modifying:
- Pyrazole/Pyridine Core: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at position 3 or 5 to enhance binding to ATP pockets .
- Benzyl Ester Group: Replacing benzyl with substituted aryl groups (e.g., 4-cyanophenyl) to modulate lipophilicity and metabolic stability .
- Side Chains: Incorporating hydrogen bond donors (e.g., hydroxyl, amine) at position 7 to improve selectivity for kinases like EGFR or VEGFR .
Methodology:
- Use Suzuki-Miyaura coupling to introduce aryl groups .
- Evaluate inhibitory activity via kinase assays (IC₅₀ values) and correlate with computed LogP/tPSA values .
Advanced: What methodological challenges arise in optimizing hydrolysis of the benzyl ester to the free carboxylic acid?
Answer:
Hydrolysis conditions must balance efficiency and core stability:
- Base Selection: NaOH in MeOH/H₂O (3:1) achieves full conversion but risks racemization; milder bases (e.g., LiOH) reduce side reactions .
- Temperature Control: Reflux (50°C) accelerates hydrolysis but may degrade the pyrazolo-pyridine scaffold. Lower temperatures (RT) with prolonged stirring (12–24 h) preserve integrity .
- Workup: Acidification to pH 4 with HCl precipitates the carboxylic acid, avoiding column chromatography .
Data Contradictions:
- reports 68% yield for similar esters, while achieves 57% after hydrolysis, suggesting competing decomposition pathways .
Advanced: How can researchers resolve contradictory NMR data for pyrazolo-pyridine derivatives?
Answer:
Contradictions often stem from tautomerism or solvent effects:
- Tautomeric Equilibrium: Pyrazolo-pyridines exist in keto-enol forms, causing peak splitting in ¹H NMR. Use DMSO-d₆ to stabilize the dominant tautomer .
- Solvent Artifacts: Chloroform may induce aggregation; deuterated DMF or D₂O can clarify assignments .
- 2D NMR: HSQC and HMBC experiments resolve overlapping signals (e.g., distinguishing C-3 vs. C-5 carbons) .
Methodological: What strategies improve reaction yields in multi-step syntheses?
Answer:
- Intermediate Stabilization: Protect reactive amines with FMOC or tert-butyl groups during cyclization .
- Catalysis: Use Pd/C or CuI for cross-coupling steps to reduce side products .
- Workflow Optimization: Employ one-pot procedures (e.g., cyclization and esterification) to minimize purification losses .
Example:
achieved 68% yield via sequential etherification and cyclization, compared to 51% in , highlighting the impact of step order .
Advanced: How to develop analytical methods for quantifying trace impurities in final products?
Answer:
- HPLC-DAD: Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 254 nm .
- LC-MS: Identify byproducts (e.g., de-esterified acids) via exact mass (e.g., m/z 198 for hydrolyzed fragments) .
- Limit Tests: Set thresholds at <0.15% for residual solvents (e.g., DMF) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
